molecular formula C12H12O3 B13957742 2H-1-Benzopyran, 3-acetyl-5-methoxy- CAS No. 57543-57-4

2H-1-Benzopyran, 3-acetyl-5-methoxy-

Cat. No.: B13957742
CAS No.: 57543-57-4
M. Wt: 204.22 g/mol
InChI Key: PHHYREOGDIICJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran, 3-acetyl-5-methoxy-: is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of an acetyl group at the third position and a methoxy group at the fifth position on the benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran, 3-acetyl-5-methoxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenol derivative with an acetyl compound in the presence of a catalyst. For example, the reaction of 5-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran, 3-acetyl-5-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzopyran derivatives .

Scientific Research Applications

2H-1-Benzopyran, 3-acetyl-5-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzopyran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3-acetyl-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: 2H-1-Benzopyran, 3-acetyl-5-methoxy- is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

57543-57-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(5-methoxy-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C12H12O3/c1-8(13)9-6-10-11(14-2)4-3-5-12(10)15-7-9/h3-6H,7H2,1-2H3

InChI Key

PHHYREOGDIICJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=C2OC)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.